Cas no 1171124-93-8 (5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid)

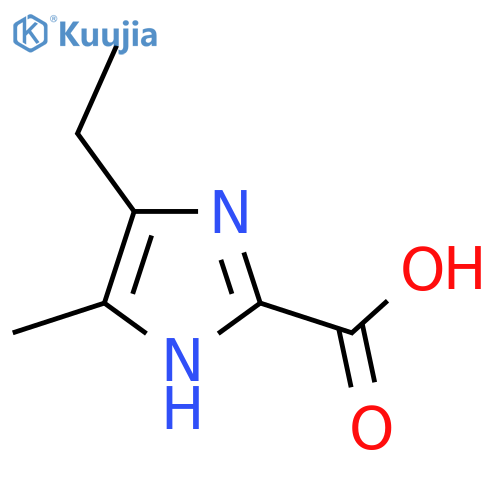

1171124-93-8 structure

商品名:5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

CAS番号:1171124-93-8

MF:C7H10N2O2

メガワット:154.166501522064

CID:4823792

5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-ethyl-4-methyl-1H-imidazole-2-carboxylic acid

- 4-ethyl-5-methyl-1H-imidazole-2-carboxylic acid

- 5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

-

- インチ: 1S/C7H10N2O2/c1-3-5-4(2)8-6(9-5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)

- InChIKey: PKPVRAAHCTZMOH-UHFFFAOYSA-N

- ほほえんだ: OC(C1=NC(CC)=C(C)N1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 161

- トポロジー分子極性表面積: 66

- 疎水性パラメータ計算基準値(XlogP): 1.2

5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758766-1g |

4-Ethyl-5-methyl-1h-imidazole-2-carboxylic acid |

1171124-93-8 | 98% | 1g |

¥9564.00 | 2024-08-09 | |

| Alichem | A069003770-250mg |

5-Ethyl-4-methyl-1h-imidazole-2-carboxylic acid |

1171124-93-8 | 95% | 250mg |

$420.75 | 2023-09-04 | |

| Alichem | A069003770-1g |

5-Ethyl-4-methyl-1h-imidazole-2-carboxylic acid |

1171124-93-8 | 95% | 1g |

$1136.34 | 2023-09-04 |

5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

1171124-93-8 (5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量